Cas no 898765-46-3 (2,2-Dimethyl-3'-fluorobutyrophenone)

2,2-Dimethyl-3'-fluorobutyrophenone is a fluorinated aromatic ketone characterized by its unique structural features, including a dimethyl-substituted butyrophenone backbone and a fluorine atom at the 3'-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances its reactivity and selectivity in cross-coupling reactions, while the steric hindrance from the dimethyl group can influence regiochemical outcomes. Its stability under standard conditions makes it suitable for use in multi-step synthetic routes. The compound is typically handled under inert conditions to preserve its integrity.
2,2-Dimethyl-3'-fluorobutyrophenone structure
898765-46-3 structure
Product Name:2,2-Dimethyl-3'-fluorobutyrophenone
CAS No:898765-46-3
MF:C12H15FO
MW:194.245307207108
CID:879358
PubChem ID:24724035
Update Time:2025-05-20

2,2-Dimethyl-3'-fluorobutyrophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-fluorophenyl)-2,2-dimethylbutan-1-one
    • 2,2-DIMETHYL-3'-FLUOROBUTYROPHENONE
    • 2,2-DIMETHYL CYCLOPROPYL CYANIDE
    • AKOS006277852
    • 898765-46-3
    • DTXSID50642434
    • MFCD03841134
    • 2,2-Dimethyl-3'-fluorobutyrophenone
    • MDL: MFCD03841134
    • Inchi: 1S/C12H15FO/c1-4-12(2,3)11(14)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3
    • InChI Key: CCHZNRKLSQSJCT-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C(C(C)(C)CC)=O

Computed Properties

  • Exact Mass: 194.11100
  • Monoisotopic Mass: 194.110693260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.44460

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